molecular formula C12H21ClN2O2 B6074336 (4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride

(4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride

Cat. No.: B6074336
M. Wt: 260.76 g/mol
InChI Key: CBHMPYCFNCKBNN-UHFFFAOYSA-N
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Description

(4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride is a chemical compound with a unique structure that includes a piperidine ring substituted with cyano, methyl, and propanoate groups

Properties

IUPAC Name

(4-cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.ClH/c1-5-11(15)16-12(8-13)6-10(3)14(4)7-9(12)2;/h9-10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHMPYCFNCKBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The cyano, methyl, and propanoate groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or propanoate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the piperidine ring provides structural stability. The propanoate group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyano-1,2,5-trimethylpiperidin-4-yl) propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, in particular, provides unique reactivity compared to other similar compounds.

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